2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride
Overview
Description
Scientific Research Applications
Heterocyclic Compounds Synthesis
The compound's reactivity, especially when part of heterocyclic compounds like pyrazolines, is leveraged in synthesizing a broad range of heterocyclic compounds. This includes the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These versatile synthetic routes have been instrumental in generating various heterocyclic compounds that are foundational in numerous scientific studies and applications (Gomaa & Ali, 2020).
Antioxidant and Medicinal Properties
Isoxazolone derivatives, structurally similar or related to the compound , have shown significant biological and medicinal properties. These derivatives are crucial intermediates for synthesizing numerous heterocycles and undergo various chemical transformations. The synthesis process typically involves a multi-component reaction, revealing the compound's versatile nature and its potential in developing new therapeutic agents with antioxidant properties (Laroum et al., 2019).
Quinoxaline and its Analogues
Quinoxaline and its analogs, closely related to pyrazole-based compounds, have been explored for their antitumor properties. These compounds, including the core structure of pyrazole, serve as critical elements in numerous biologically active compounds and have been used as dyes, pharmaceuticals, and antibiotics. The unique properties of these compounds underscore the broader applicability of pyrazole-based compounds in scientific research and their potential in pharmaceutical development (Pareek & Kishor, 2015).
Catalytic and Synthetic Applications
Pyrazolines and their derivatives, including those related to the compound in focus, have been recognized for their catalytic applications and their role in synthetic chemistry. These compounds, due to their unique structural attributes, have been pivotal in developing new synthetic strategies and methodologies. The derivatives have exhibited wide-ranging biological activities, further showcasing the compound's potential in catalyzing and synthesizing novel therapeutic agents (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
2-[(1-ethylpyrazol-4-yl)methylamino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-2-11-7-8(6-10-11)5-9-3-4-12;/h6-7,9,12H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNHQPJZSPEPFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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